molecular formula C16H12ClNO4 B3904108 (Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one

(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one

Cat. No.: B3904108
M. Wt: 317.72 g/mol
InChI Key: PJUXGJHAYGLPJF-WAYWQWQTSA-N
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Description

(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one is a synthetic organic compound that features a benzodioxole ring and a chlorinated hydroxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Chlorination of Aniline: Aniline is chlorinated using reagents such as chlorine gas or sodium hypochlorite.

    Coupling Reaction: The benzodioxole derivative is coupled with the chlorinated aniline derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the double bond or the nitro group if present.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.

Industry

    Material Science: Potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyanilino)prop-2-en-1-one: Similar structure but lacks the chlorine atom.

    (Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloroanilino)prop-2-en-1-one: Similar structure but lacks the hydroxy group.

Uniqueness

The presence of both the chlorine and hydroxy groups in (Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one may confer unique properties such as increased reactivity or specific binding affinity in biological systems.

Properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-11-2-3-14(20)12(8-11)18-6-5-13(19)10-1-4-15-16(7-10)22-9-21-15/h1-8,18,20H,9H2/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUXGJHAYGLPJF-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Reactant of Route 5
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one
Reactant of Route 6
(Z)-1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-hydroxyanilino)prop-2-en-1-one

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